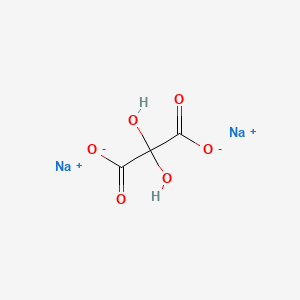![molecular formula C8H5ClF3NO2S B1596765 2-{[3-Chlor-5-(trifluormethyl)-2-pyridinyl]-sulfanyl}essigsäure CAS No. 338422-73-4](/img/structure/B1596765.png)
2-{[3-Chlor-5-(trifluormethyl)-2-pyridinyl]-sulfanyl}essigsäure
Übersicht
Beschreibung
This compound is a carboxylic acid building block . It is a part of the class of organic compounds known as diarylethers . These are organic compounds containing the dialkyl ether functional group, with the formula ROR’, where R and R’ are aryl groups .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) and its derivatives have been widely used in the agrochemical and pharmaceutical industries . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Molecular Structure Analysis
The molecular structure of this compound is characterized by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The biological activities of TFMP derivatives are thought to be due to this combination .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include chlorination under liquid-phase conditions and subsequent vapor–phase fluorination . Other reactions include Pd-catalyzed coupling reactions and TFA-mediated cyclization .Wissenschaftliche Forschungsanwendungen
Pflanzenschutzmittelindustrie
Diese Verbindung wird aufgrund ihres Trifluormethylpyridin-Molekülteils, das ein wichtiges Strukturmerkmal in Wirkstoffen ist, in der Synthese von Pflanzenschutzmitteln eingesetzt . Die einzigartigen physikalisch-chemischen Eigenschaften, die durch das Fluoratom vermittelt werden, kombiniert mit den Eigenschaften des Pyridinrings, tragen zur Wirksamkeit von Pestiziden und Herbiziden bei. Beispielsweise wurden Derivate dieser Verbindung bei der Entwicklung von Pflanzenschutzmitteln eingesetzt, die gegen eine breite Palette von Schädlingen wirksam sind.
Pharmazeutische Forschung
In der pharmazeutischen Industrie werden die Derivate der Verbindung als potenzielle Zwischenprodukte in der Arzneimittelsynthese untersucht . Die Trifluormethylgruppe ist in der pharmazeutischen Chemie besonders wichtig, da sie die metabolische Stabilität und Bioverfügbarkeit von Arzneimitteln verbessern kann. Forschungen haben gezeigt, dass diese Verbindung ein Vorläufer bei der Synthese von Molekülen sein kann, die auf verschiedene Krankheiten abzielen.
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures have been reported to interact with the respiratory system .
Mode of Action
It’s worth noting that compounds with trifluoromethyl groups have been found to exhibit various pharmacological activities .
Biochemical Pathways
It’s known that trifluoromethyl-containing compounds can influence a variety of biochemical processes .
Pharmacokinetics
The trifluoromethyl group in the compound could potentially influence its bioavailability and pharmacokinetic properties .
Result of Action
Compounds with similar structures have been reported to cause irritation to the skin, eyes, and respiratory system .
Action Environment
It’s generally recommended to store such compounds under inert gas (nitrogen or argon) at 2-8°c to maintain their stability .
Eigenschaften
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2S/c9-5-1-4(8(10,11)12)2-13-7(5)16-3-6(14)15/h1-2H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMIKJTZALCGDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)SCC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378771 | |
| Record name | {[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338422-73-4 | |
| Record name | Acetic acid, 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thio]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338422-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B1596683.png)









![3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide](/img/structure/B1596700.png)
![4-[4-(2-Methoxyphenyl)piperidino]-3-nitrobenzaldehyde](/img/structure/B1596704.png)

